![molecular formula C11H14FNO2 B3752370 butyl (2-fluorophenyl)carbamate](/img/structure/B3752370.png)
butyl (2-fluorophenyl)carbamate
Overview
Description
“Butyl (2-fluorophenyl)carbamate” is a chemical compound with the molecular formula C11H14FNO2 . It has a molecular weight of 211.24 . The IUPAC name for this compound is tert-butyl 2-fluorophenylcarbamate .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate was performed . The process involved the use of ketoreductases capable of performing chiral selective reduction . Optimum parameters for the reaction were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .Molecular Structure Analysis
The InChI code for “butyl (2-fluorophenyl)carbamate” is 1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis
“Butyl (2-fluorophenyl)carbamate” is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives : The synthesis of pyrrolo[1,2-b]pyridazine derivatives involved the reaction of specific carbamate derivatives, demonstrating the utility of butyl (2-fluorophenyl)carbamate in synthetic organic chemistry (Sagyam et al., 2009).
Development of Biologically Active Compounds : Research on tert-butyl carbamates, closely related to butyl (2-fluorophenyl)carbamate, has shown their importance in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017).
Fluorescence Studies : Studies on carbazole-based fluorophores, which include carbamate derivatives, highlight the role of butyl (2-fluorophenyl)carbamate in fluorescence and electrochemical experiments (Jiao et al., 2019).
Biological and Medical Applications
Anticholinesterase Activity : Carbamate derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, important in neurological research (Kurt et al., 2017).
Cardiovascular Research : Studies on phenylcarbamic acid derivatives, similar to butyl (2-fluorophenyl)carbamate, have explored their potential in cardiovascular research, particularly in pathologies like hypertension and ischemic cardiac disease (Goněc et al., 2008).
Cytotoxicity Studies in Cancer Research : Research on platinum(IV) carbamate complexes, which include various carbamate derivatives, focuses on their cytotoxicity and potential use in cancer treatment (Wilson & Lippard, 2011).
Environmental and Industrial Applications
- Insecticide Development : Carbamate insecticides, which may include butyl (2-fluorophenyl)carbamate derivatives, have been studied for their effectiveness against agricultural pests, highlighting their potential environmental applications (Kazano et al., 1970)
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
butyl N-(2-fluorophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-3-8-15-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSUKCMTMCZCRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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